molecular formula C12H10ClF3N4 B2729096 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone CAS No. 959572-31-7

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone

Cat. No.: B2729096
CAS No.: 959572-31-7
M. Wt: 302.69
InChI Key: GMZWRMFJZWAPEU-REZTVBANSA-N
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Description

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone (CAS 959572-31-7) is a pyrazole-based hydrazone derivative with significant applications in medicinal and agrochemical synthesis . Its molecular formula is C₁₂H₁₀ClF₃N₄, and it has a molecular weight of 302.68 g/mol . This compound is synthesized from the condensation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde and phenylhydrazine . In scientific research, this compound serves as a key intermediate for developing novel bioactive molecules. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities . Research indicates significant potential for antimicrobial activity , with related pyrazole derivatives showing efficacy against various bacterial strains . Studies also highlight promising anticancer properties , where such derivatives have been reported to inhibit cancer cell proliferation through mechanisms including apoptosis induction and cell cycle arrest . The unique structure, featuring chloro, methyl, and trifluoromethyl groups on the pyrazole ring, contributes to its lipophilicity and potential for enhanced interaction with biological targets . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4/c1-20-11(13)9(10(19-20)12(14,15)16)7-17-18-8-5-3-2-4-6-8/h2-7,18H,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZWRMFJZWAPEU-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NNC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride. The chloro substituent is often introduced through halogenation reactions, and the phenylhydrazone moiety is formed by reacting the aldehyde group with phenylhydrazine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and control over reaction conditions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Nucleophilic Condensation Reactions

The aldehyde group in Compound X participates in Knoevenagel condensations and chalcone formations:

2.2. Thiazepine Formation

Treatment with 2-aminothiophenol forms benzothiazepines via cyclocondensation:

Compound X+HS-C6H4NH2ΔThiazepine+H2O\text{Compound X} + \text{HS-C}_6\text{H}_4-\text{NH}_2 \xrightarrow{\Delta} \text{Thiazepine} + \text{H}_2\text{O}

These derivatives exhibit moderate antibacterial activity .

3.2. Isoxazole Derivatives

Reaction with hydroxylamine followed by iodine-mediated oxidative cyclization yields 4-(5-isoxazolyl)pyrazoles:

Compound XNH2OH, I2Isoxazole-Pyrazole Hybrid+H2O\text{Compound X} \xrightarrow{\text{NH}_2\text{OH, I}_2} \text{Isoxazole-Pyrazole Hybrid} + \text{H}_2\text{O}

These hybrids are explored for antimicrobial applications .

4.1. Reduction of Aldehyde

The aldehyde group can be reduced to a hydroxymethyl group using NaBH₄:

Compound XNaBH4Pyrazole-CH2OH+H2O\text{Compound X} \xrightarrow{\text{NaBH}_4} \text{Pyrazole-CH}_2\text{OH} + \text{H}_2\text{O}

This derivative serves as an intermediate for polymer-bound catalysts .

4.2. Trifluoromethyl Reactivity

The CF₃ group remains inert under most conditions but enhances lipophilicity and metabolic stability in bioactive derivatives .

Biological Activity

Compound X and its derivatives demonstrate:

ActivityMechanism/TargetEfficacy (IC₅₀/EC₅₀)Source
AntifungalErgosterol synthesis inhibition8–12 μM
AntibacterialDNA gyrase inhibition15–25 μM
AntitubercularMycobacterial enzyme targeting6.5 μg/mL

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized various pyrazole derivatives, including those related to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, showcasing their efficacy against a range of bacterial strains. A notable study highlighted the synthesis of 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted phenyl)-[1,3,4]oxadiazoles, which displayed promising antibacterial activity .

1.2 Anticancer Properties
The compound's potential as an anticancer agent has also been investigated. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that modifications to the pyrazole structure can enhance its cytotoxicity against specific cancer cell lines .

1.3 Neuropharmacology
In neuropharmacological studies, pyrazole derivatives have been explored as potential agents for treating central nervous system disorders. The ability of these compounds to act as positive allosteric modulators of neurotransmitter receptors suggests their utility in developing treatments for conditions such as anxiety and depression .

Agrochemical Applications

2.1 Herbicidal Activity
Compounds similar to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been evaluated for herbicidal properties. Their effectiveness in controlling weed growth while being less harmful to crops makes them valuable in agricultural practices .

2.2 Insecticidal Properties
The insecticidal activity of pyrazole derivatives has also been documented. These compounds can disrupt the physiological processes of pests, leading to effective pest management strategies in agriculture .

Material Science

3.1 Synthesis of Novel Materials
The unique chemical structure of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde allows for its use in synthesizing novel materials with specific properties. For example, research has focused on creating polymer composites that incorporate pyrazole derivatives to enhance thermal stability and mechanical strength .

3.2 Coordination Chemistry
The ability of this compound to form coordination complexes with various metal ions opens avenues for applications in catalysis and materials science. These complexes may exhibit enhanced catalytic properties due to the unique electronic characteristics imparted by the pyrazole moiety .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria with synthesized pyrazole derivatives .
Study BAnticancer PropertiesShowed enhanced cytotoxicity in modified pyrazole structures against breast cancer cell lines .
Study CNeuropharmacologyIdentified potential for treating CNS disorders through modulation of neurotransmitter receptors .
Study DAgrochemical ApplicationsEvaluated herbicidal efficacy on common agricultural weeds with minimal crop damage .

Mechanism of Action

The mechanism by which 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

Table 1: Structural Comparison of Pyrazole-4-carbaldehyde Derivatives
Compound Name Substituents Molecular Formula Key Features
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Cl, CF₃, CH₃ at positions 5, 3, 1 C₇H₅ClF₃N₂O High stability, agrochemical applications
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Cl, CH₃, C₆H₅ at positions 5, 3, 1 C₁₂H₁₀ClN₂O Antibacterial activity
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde Furan-2-yl at position 3 C₈H₆N₂O₂ Potent antimicrobial (MIC 1–4 µg/mL)
5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde OH, CF₃, CH₃ at positions 5, 3, 1 C₆H₅F₃N₂O₂ Inhibitory activity in biological assays

Key Observations :

  • Halogen substituents (Cl, Br) enhance antimicrobial potency by increasing electrophilicity .
  • Trifluoromethyl groups improve metabolic stability and lipophilicity, aiding membrane penetration .
  • Aromatic hydrazones (e.g., phenylhydrazone) exhibit stronger bioactivity than aliphatic derivatives due to π-π stacking interactions .

Functional Comparison: Antimicrobial Activity

Table 2: Antimicrobial Activity of Pyrazole Derivatives
Compound Bacterial MIC (µg/mL) Fungal MIC (µg/mL) Notes
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde N/A N/A Intermediate; no direct data
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) 1–4 (broad-spectrum) 32 (C. albicans) Outperforms Amoxicillin
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) 2–8 32 (A. fumigatus) Comparable to Amoxicillin
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 4–16 16–32 Moderate activity

Key Findings :

  • Formyl-pyrazole derivatives (e.g., 5a–d) show enhanced activity compared to their hydrazone precursors, likely due to increased electrophilicity of the aldehyde group .
  • Chloro-substituted derivatives (e.g., 5-chloro-1-phenyl analogues) exhibit moderate activity but require structural optimization for improved efficacy .

Intermolecular Interactions and Therapeutic Potential

  • Halogen bonding : Chloro and trifluoromethyl groups in 5-chloro-1-methyl-3-(trifluoromethyl) derivatives facilitate interactions with bacterial enzyme active sites .
  • Schiff base formation : Hydrazone derivatives like the target compound can form stable Schiff bases with chitosan, enhancing antifungal activity through electron density modulation .

Biological Activity

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone is a pyrazole derivative notable for its diverse biological activities. The compound's unique structure, characterized by the presence of a chloro, methyl, and trifluoromethyl group attached to the pyrazole ring, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole compounds can inhibit the growth of various bacteria and fungi. Specifically, the incorporation of halogen atoms such as chlorine enhances the antimicrobial efficacy due to increased lipophilicity and membrane penetration ability .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Pyrazole AE. coli32 µg/mL
Pyrazole BS. aureus16 µg/mL
Pyrazole CC. albicans8 µg/mL

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, particularly in relation to breast cancer cell lines. For example, compounds similar to 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have shown promising results in inhibiting proliferation in MCF-7 and MDA-MB-231 breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through modulation of key signaling pathways such as BRAF(V600E) and EGFR .

Case Study: Combination Therapy
A notable study investigated the synergistic effects of combining pyrazole derivatives with doxorubicin in breast cancer treatment. The combination resulted in enhanced cytotoxicity compared to doxorubicin alone, indicating that pyrazoles could serve as effective adjuncts in cancer therapy .

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The trifluoromethyl group is believed to enhance the compound's efficacy by improving its interaction with biological targets .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

Compound NameInflammatory ModelEffect Observed
Pyrazole DLPS-induced inflammationReduction in TNF-alpha levels
Pyrazole ECarrageenan-induced edemaDecreased paw swelling

The biological activity of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake, while the chloro and carbonyl functionalities contribute to binding affinity with enzymes or receptors involved in disease pathways .

Q & A

Q. What are the key considerations for synthesizing 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 4-phenylhydrazone?

The synthesis typically involves two steps:

Trifluoromethylation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride to yield 3-(trifluoromethyl)-5-chloropyrazole.

Formylation and Hydrazone Formation : Treat the intermediate with formaldehyde under alkaline conditions to form the carbaldehyde, followed by condensation with 4-phenylhydrazine.
Critical factors :

  • Control reaction temperature (exothermic reactions may lead to side products).
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the hydrazone .

Q. How should safety protocols be implemented during experimental handling?

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust (R36/37/38 hazard).
  • PPE : Wear nitrile gloves, safety goggles, and lab coats (S37/39).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic methods are essential for structural confirmation?

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
    • Aldehyde proton at δ 9.8–10.2 ppm.
    • Trifluoromethyl singlet at δ ~120 ppm in 19F^{19}F NMR.
  • FT-IR : Confirm C=O stretch (1680–1700 cm1^{-1}) and N–H bend (hydrazone, ~1600 cm1^{-1}).
  • Mass spectrometry : Validate molecular ion [M+H]+^+ and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction : Use SHELX software for structure refinement. Key parameters:
    • Space group (e.g., monoclinic P21/cP2_1/c) and unit cell dimensions (e.g., a=9.1016A˚a = 9.1016 \, \text{Å}, b=7.5298A˚b = 7.5298 \, \text{Å}).
    • Dihedral angles between pyrazole and phenyl rings (e.g., 73.67° and 45.99°) to assess planarity.
    • Weak interactions (C–H···π) stabilize crystal packing .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to detect distortions .

Q. What methodologies optimize derivative synthesis via Knoevenagel condensation?

  • Reaction conditions :
    • Catalyst: Piperidine or ammonium acetate in ethanol.
    • Temperature: 0°C to room temperature to control exothermicity.
    • Substrate ratio: 1:1.2 (aldehyde:ethyl cyanoacetate) for maximal yield.
  • Product analysis : Monitor by TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and characterize via 1H^1H NMR for α,β-unsaturated ester protons (δ 6.5–7.2 ppm) .

Q. How can conflicting bioactivity data be addressed in pharmacological studies?

  • Case study : Anticonvulsant activity assays (MES test vs. pentylenetetrazol-induced seizures) may show variability due to:
    • Solubility differences (use DMSO/PEG 400 vehicles).
    • Metabolic stability (evaluate hepatic microsomal degradation).
  • Resolution :
    • Dose-response curves (EC50 calculations).
    • Molecular docking to assess target (e.g., GABA receptors) binding affinity vs. off-target effects .

Q. What strategies validate reaction mechanisms in hydrazone formation?

  • Kinetic studies : Monitor pH dependence (optimal at pH 4–6 for Schiff base formation).
  • Isotopic labeling : Use 15N^{15}N-labeled hydrazine to track N–N bond formation via 15N^{15}N NMR.
  • Computational modeling : Transition state analysis (DFT at B3LYP/6-31G* level) to identify rate-limiting steps .

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